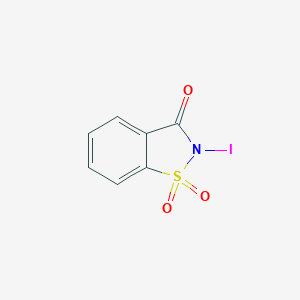

N-Iodosaccharin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-iodo-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO3S/c8-9-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKQROJYWLWDMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429054 | |

| Record name | N-Iodosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86340-94-5 | |

| Record name | N-Iodosaccharin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086340945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Iodosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Iodosaccharin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-IODOSACCHARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11WJR74OBI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Advent of a Potent Electrophilic Iodinating Agent: A Technical Guide to N-Iodosaccharin

An in-depth exploration of the discovery, synthesis, properties, and applications of N-Iodosaccharin for researchers, scientists, and drug development professionals.

This compound (NISac), a derivative of saccharin (B28170), has emerged as a powerful and versatile electrophilic iodinating agent in modern organic synthesis. Its heightened reactivity compared to the more traditional N-Iodosuccinimide (NIS), coupled with its stability and broad functional group tolerance, has cemented its role as an indispensable tool for the introduction of iodine into a wide array of organic molecules. This technical guide provides a comprehensive overview of the history, synthesis, key chemical properties, and diverse applications of this compound, supported by detailed experimental protocols and quantitative data.

A Historical Perspective: From Obscurity to Prominence

While the utility of N-halosuccinimides was well-established, the corresponding N-halosaccharins remained relatively unexplored for a considerable period. The synthesis of N-chloro- and N-bromosaccharin was known, and these compounds were recognized as more electrophilic than their succinimide (B58015) counterparts.[1] However, this compound itself appeared in the literature only sporadically and was not investigated as a reagent for iodination.[1]

The pivotal moment in the history of this compound came in 2000 when Darko Dolenc reported a robust synthesis and systematically explored its capabilities as an iodinating agent for alkenes and activated aromatic compounds.[1] This work demonstrated that this compound is a mild, efficient, and highly reactive reagent that can be used under neutral conditions, avoiding the need for strong acids or heavy metal catalysts.[1][2] Subsequent research further solidified its position as a superior I⁺ source compared to NIS, with applications extending to the activation of thioglycosides for oligosaccharide synthesis.[3][4]

Physicochemical Properties and Reactivity

This compound is a stable, crystalline solid that can be stored at room temperature.[1] It is soluble in common polar organic solvents like acetone (B3395972) and acetonitrile (B52724), but insoluble in water.[1][5] A key characteristic of this compound is its high electrophilicity, which stems from the powerful electron-withdrawing nature of the saccharin framework. The presence of the sulfonyl group in place of a carbonyl group (as in succinimide) significantly enhances the polarization of the N-I bond, making the iodine atom more susceptible to nucleophilic attack.[1][6] This heightened reactivity is reflected in the pKa of saccharin (1.30) compared to succinimide (9.62), which suggests that the saccharin anion is a much better leaving group.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄INO₃S | [5][7] |

| Molecular Weight | 309.08 g/mol | [5][7] |

| Appearance | Pale yellow crystals (monohydrate) or white powder | [4][5] |

| Melting Point | 206-208 °C (monohydrate) | [5] |

| pKa (of Saccharin) | 1.30 | [4][5] |

| Solubility | Soluble in acetone, acetonitrile; Insoluble in water | [1][5] |

| CAS Number | 86340-95-4 | [5] |

Synthesis of this compound

The most common and efficient method for the preparation of this compound follows the classical procedure for N-haloamide synthesis, involving the reaction of a silver salt of saccharin with molecular iodine.[1][3][8]

Experimental Protocol: Synthesis of this compound[1][8]

Step 1: Preparation of Silver Saccharinate

-

Dissolve 8.50 g (50 mmol) of silver nitrate (B79036) in 50 mL of water and heat the solution to approximately 80 °C.

-

In a separate beaker, dissolve 10.5 g (51 mmol) of sodium saccharin in 50 mL of water.

-

Add the sodium saccharin solution dropwise to the hot silver nitrate solution with constant stirring.

-

A white precipitate of silver saccharinate will form immediately.

-

Filter the precipitate, wash it with water and then with acetone.

-

Dry the silver saccharinate in air to obtain fine white crystals (yield: 14.3 g, 99%).

Step 2: Synthesis of this compound

-

In a flask protected from light, stir a mixture of 5.80 g (20 mmol) of dry silver saccharinate and 5.21 g (20.5 mmol) of iodine in 50 mL of acetone at room temperature.

-

Continue stirring for 5 hours. A precipitate of silver iodide (AgI) will form.

-

Filter off the precipitated AgI.

-

Evaporate the filtrate under reduced pressure to obtain the crude this compound. The crude product is often pure enough for most applications (98-99% purity as the monohydrate, determined by iodometric titration).

-

For further purification, the crude product can be dissolved in tetrahydrofuran (B95107) (THF) and precipitated by the addition of pentane. The resulting white powder is then filtered and dried under high vacuum in the dark.[4]

Applications in Organic Synthesis

This compound has proven to be a highly effective reagent in a variety of organic transformations, primarily as an electrophilic iodine source.

Iodination of Aromatic Compounds

NISac smoothly iodinates activated aromatic compounds such as anilines and phenols under mild conditions.[1] The reactions are typically carried out at room temperature in acetonitrile and demonstrate good yields and high regioselectivity.[1] For instance, acetanilide (B955) is completely converted to 4-iodoacetanilide in 6 hours at room temperature.[1] However, highly activated substrates like aniline (B41778) may lead to the formation of tarry products, while phenols are often di-iodinated.[1] Less reactive substrates such as toluene (B28343) show only partial iodination even at elevated temperatures.[1]

Table 2: Iodination of Aromatic Compounds with this compound [1]

| Substrate | Product(s) | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Acetanilide | 4-Iodoacetanilide | 6 | rt | 98 |

| Phenol | 2,4-Diiodophenol | 0.5 | rt | 95 |

| Anisole | 4-Iodoanisole | 24 | rt | 85 |

| Toluene | o/p-Iodotoluene | 24 | 60 | 30 |

Iodination of Alkenes

This compound reacts rapidly with alkenes in the presence of a nucleophile to form the corresponding iodo-adducts.[1] The reaction is significantly faster than with N-Iodosuccinimide; for example, the reaction of cyclohexene (B86901) with NISac in aqueous acetonitrile is approximately 500 times faster than with NIS.[1] The additions generally follow Markovnikov's rule with high regioselectivity.[2]

Experimental Protocol: Iodination of Alkenes (General Procedure)[1]

-

Dissolve the alkene (1 mmol) in the appropriate solvent (e.g., acetonitrile, aqueous acetonitrile, methanol; 1-2 mL).

-

Add this compound (1.05 mmol) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with aqueous sodium thiosulfate (B1220275) solution to remove any unreacted iodine, followed by water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the product.

Activation of Thioglycosides

This compound has been successfully employed as a potent activator of thioglycosides in oligosaccharide synthesis.[4] The higher reactivity of NISac allows for the activation of thiophenyl glycosides under conditions where NIS alone is sluggish, often obviating the need for co-activators like triflic acid.[4] This application is particularly valuable in the synthesis of complex carbohydrates, which are important targets in drug discovery.

Conclusion

This compound has transitioned from a chemical curiosity to a mainstream reagent in organic synthesis. Its discovery and development have provided chemists with a powerful tool for the efficient and selective introduction of iodine into organic molecules. The enhanced reactivity, mild reaction conditions, and stability of this compound make it a superior alternative to other iodinating agents in many contexts. For researchers and professionals in drug development, the ability to perform late-stage functionalization and construct complex molecular architectures using this compound is of significant value. Future research will likely continue to uncover new applications for this versatile and potent reagent.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Electrophilic Iodinating Reagent | TCI AMERICA [tcichemicals.com]

- 3. This compound | 86340-94-5 | Benchchem [benchchem.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. This compound [drugfuture.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C7H4INO3S | CID 8063362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Spectroscopic and Synthetic Profile of N-Iodosaccharin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of N-Iodosaccharin (NISac), a versatile iodinating agent. The information is tailored for professionals in research and development who require detailed data for experimental design and analysis. This document summarizes key spectroscopic data, outlines a detailed experimental protocol for its synthesis, and provides a visual representation of the synthetic workflow.

Spectroscopic Data of this compound

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is important to note that while the synthesis of this compound is well-documented, detailed and publicly available experimental spectra are scarce. Therefore, the NMR and IR data presented below are largely predictive, based on the known structure of the molecule and typical spectroscopic values for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.8 - 8.2 | Multiplet | 4H | Aromatic Protons |

Note: The aromatic protons of the saccharin (B28170) ring are expected to appear as a complex multiplet in the downfield region of the spectrum due to the electron-withdrawing effects of the carbonyl and sulfonyl groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Carbonyl Carbon) |

| 120 - 140 | Aromatic Carbons |

| ~120 | Quaternary Aromatic Carbon (C-SO₂) |

| ~135 | Quaternary Aromatic Carbon (C-C=O) |

Note: The chemical shifts are estimates. The carbonyl carbon is expected to be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with quaternary carbons generally showing weaker signals.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3100 - 3000 | Medium | C-H (Aromatic) | Stretching |

| 1720 - 1700 | Strong | C=O (Carbonyl) | Stretching |

| 1600 - 1450 | Medium to Weak | C=C (Aromatic) | Stretching |

| 1350 - 1300 | Strong | SO₂ (Sulfonyl) | Asymmetric Stretching |

| 1180 - 1140 | Strong | SO₂ (Sulfonyl) | Symmetric Stretching |

Note: The most characteristic peaks for this compound are expected to be the strong absorptions from the carbonyl and sulfonyl groups.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₇H₄INO₃S | PubChem[1][2] |

| Molecular Weight | 309.08 g/mol | PubChem[1][2] |

| Predicted [M+H]⁺ | 309.90294 m/z | PubChemLite[3] |

| Predicted [M+Na]⁺ | 331.88488 m/z | PubChemLite[3] |

| Predicted [M-H]⁻ | 307.88838 m/z | PubChemLite[3] |

Note: The table provides the exact molecular weight and predicted m/z values for common adducts. Experimental mass spectra would provide information on the fragmentation pattern, which is crucial for structural confirmation.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of the silver salt of saccharin with iodine.[4] This classical method for preparing N-haloamides is reliable and yields the product in good purity.[4]

Materials and Reagents:

-

Silver nitrate (B79036) (AgNO₃)

-

Sodium salt of saccharin

-

Iodine (I₂)

-

Deionized water

Step-by-Step Procedure:

-

Preparation of Silver Salt of Saccharin:

-

Dissolve 8.50 g (50 mmol) of silver nitrate in 50 mL of water and heat the solution to approximately 80 °C.

-

In a separate beaker, dissolve 10.5 g (51 mmol) of the sodium salt of saccharin in 50 mL of water.

-

Add the saccharin salt solution dropwise to the hot silver nitrate solution with continuous stirring.

-

A white precipitate of the silver salt of saccharin will form.

-

Filter the precipitate, wash it with water and then with acetone.

-

Dry the collected solid in air to obtain the silver salt of saccharin.

-

-

Synthesis of this compound:

-

In a flask protected from light, suspend 5.80 g (20 mmol) of the dry silver salt of saccharin and 5.21 g (20.5 mmol) of iodine in 50 mL of acetone.

-

Stir the mixture at room temperature in the dark for approximately 5 hours.

-

The reaction progress can be monitored by the disappearance of the reactants.

-

Upon completion, the precipitated silver iodide (AgI) is removed by filtration.

-

The filtrate, containing the this compound product, is then concentrated by evaporating the acetone under reduced pressure.

-

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound from silver nitrate and sodium saccharin.

References

N-Iodosaccharin: A Comprehensive Technical Guide to its Mechanism of Action in Electrophilic Iodination

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Iodosaccharin (NISac) has emerged as a potent and versatile electrophilic iodinating agent in modern organic synthesis.[1] Its heightened reactivity compared to the commonly used N-Iodosuccinimide (NIS), coupled with its ability to effect iodination under mild conditions, often without the need for strong acid catalysis, makes it an attractive reagent for the introduction of iodine into a wide array of organic molecules.[1] This technical guide provides an in-depth exploration of the core mechanism of action of this compound in electrophilic iodination reactions. It covers the fundamental principles of its reactivity, detailed experimental protocols for key transformations, a comprehensive summary of quantitative data, and mechanistic pathways illustrated with custom-generated diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic endeavors.

Introduction: The Enhanced Electrophilicity of this compound

The efficacy of N-haloamides as electrophilic halogenating agents is intrinsically linked to the electron-withdrawing nature of the amide framework. In the case of this compound, the presence of a sulfonyl group in place of a carbonyl group, as seen in N-Iodosuccinimide, significantly enhances the electrophilicity of the iodine atom.[1] This is a direct consequence of the greater electron-withdrawing ability of the sulfonyl group, which leads to a more polarized N-I bond and a more electron-deficient iodine atom.

The increased reactivity of this compound can be rationalized by comparing the pKa of saccharin (B28170) (pKa ≈ 1.6) with that of succinimide (B58015) (pKa ≈ 9.6). The significantly lower pKa of saccharin indicates that its conjugate base is more stable, and consequently, a better leaving group. This facilitates the transfer of the electrophilic iodine to a nucleophilic substrate.

Mechanism of Action in Electrophilic Iodination

The fundamental mechanism of this compound in electrophilic iodination involves the attack of a nucleophile (e.g., an activated aromatic ring or an alkene) on the electrophilic iodine atom of the reagent. This results in the transfer of an iodine cation (I+) to the substrate and the formation of the saccharin anion.

Electrophilic Aromatic Substitution

In the case of electron-rich aromatic compounds such as phenols and anilines, this compound can effect iodination directly, often without the need for an activating acid.[1] The reaction proceeds via the classical electrophilic aromatic substitution (SEAr) mechanism.

The general workflow for the electrophilic aromatic iodination of an activated arene is as follows:

Electrophilic Addition to Alkenes

This compound readily reacts with alkenes to form iodinated products. The reaction proceeds through a cyclic iodonium (B1229267) ion intermediate, which is subsequently opened by a nucleophile. The reaction is highly regioselective, generally following Markovnikov's rule.[1] The stereochemistry of the addition is typically anti.

The general workflow for the electrophilic iodination of an alkene is depicted below:

Acid Activation of this compound

While this compound is often reactive enough on its own, its electrophilicity can be further enhanced by the addition of a Brønsted or Lewis acid. This is particularly useful for the iodination of less reactive substrates.[1]

Brønsted Acid Activation: A Brønsted acid protonates the carbonyl oxygen of the saccharin moiety. This increases the electron-withdrawing effect of the ring system, further polarizing the N-I bond and making the iodine atom a more potent electrophile.

Lewis Acid Activation: A Lewis acid coordinates to the carbonyl oxygen of this compound. This coordination enhances the electrophilicity of the iodine atom, facilitating the iodination of even deactivated aromatic compounds under mild conditions.

Quantitative Data on this compound Mediated Iodinations

The following tables summarize the results of electrophilic iodination reactions using this compound on various aromatic and olefinic substrates. The data is compiled from the work of Dolenc (2000).[1]

Table 1: Iodination of Aromatic Compounds with this compound [1]

| Substrate | Product(s) | Reaction Time (h) | Yield (%) |

| Acetanilide (B955) | 4-Iodoacetanilide | 6 | 95 |

| Anisole | 4-Iodoanisole, 2-Iodoanisole | 0.5 | 92 (o:p = 7:93) |

| Phenol | 2,4-Diiodophenol | 0.25 | 96 |

| 2,6-Dimethylphenol | 4-Iodo-2,6-dimethylphenol | 0.25 | 98 |

| Toluene | 4-Iodotoluene, 2-Iodotoluene | 24 (reflux) | 40 (conversion) |

Table 2: Iodination of Alkenes with this compound in Acetonitrile (B52724)/Water [1]

| Substrate | Product | Reaction Time (min) | Yield (%) |

| Cyclohexene (B86901) | trans-2-Iodocyclohexanol | 5 | 94 |

| 1-Octene | 1-Iodo-2-octanol, 2-Iodo-1-octanol | 15 | 85 (3:1 ratio) |

| Styrene | 2-Iodo-1-phenylethanol | 10 | 90 |

| (E)-Stilbene | (1R,2S)-1-Iodo-1,2-diphenylethanol | 15 | 92 |

Experimental Protocols

The following are representative experimental protocols for the preparation of this compound and its use in electrophilic iodination reactions.

Preparation of this compound[1]

-

Materials: Silver nitrate (B79036) (AgNO₃), sodium saccharin, iodine (I₂), acetone (B3395972), water.

-

Procedure:

-

Dissolve silver nitrate (8.50 g, 50 mmol) in water (50 mL) and heat to approximately 80 °C.

-

Add a solution of sodium saccharin (10.5 g, 51 mmol) in water (50 mL) dropwise with stirring.

-

Filter the resulting white precipitate of silver saccharin, wash with water and acetone, and air dry.

-

Stir the dry silver saccharin (5.80 g, 20 mmol) and iodine (5.21 g, 20.5 mmol) in acetone (50 mL) at room temperature in the dark for 5 hours.

-

Filter off the precipitated silver iodide (AgI).

-

Evaporate the filtrate under reduced pressure to yield this compound.

-

General Procedure for the Iodination of an Activated Aromatic Compound (e.g., Acetanilide)[1]

-

Materials: Acetanilide, this compound, acetonitrile, diethyl ether, aqueous sodium bicarbonate (NaHCO₃), aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃).

-

Procedure:

-

Dissolve acetanilide (1 mmol) in acetonitrile (1-2 mL) in a round-bottom flask.

-

Add this compound (1.05 mmol) to the stirred solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (approximately 6 hours).

-

Dilute the reaction mixture with diethyl ether.

-

Wash the organic layer with a mixture of aqueous NaHCO₃ and Na₂S₂O₃ to remove the saccharin byproduct and any excess this compound.

-

Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography if necessary.

-

General Procedure for the Iodination of an Alkene (e.g., Cyclohexene)[1]

-

Materials: Cyclohexene, this compound, acetonitrile, water, diethyl ether, aqueous sodium bicarbonate (NaHCO₃), aqueous sodium thiosulfate (Na₂S₂O₃).

-

Procedure:

-

Dissolve cyclohexene (1 mmol) in a mixture of acetonitrile and water.

-

Add this compound (1.05 mmol) to the stirred solution at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (approximately 5 minutes).

-

Follow the workup procedure as described in section 4.2.

-

Conclusion

This compound is a highly effective electrophilic iodinating agent with reactivity that surpasses that of N-Iodosuccinimide. Its ability to perform iodinations under mild, often neutral conditions, makes it a valuable tool in organic synthesis, particularly for substrates that are sensitive to harsh acidic environments. The predictable regioselectivity and stereoselectivity of its reactions with alkenes further enhance its utility. This guide has provided a detailed overview of the mechanistic principles, quantitative data, and experimental protocols associated with this compound, offering a solid foundation for its application in research and development. The continued exploration of its reactivity with a broader range of substrates and in the context of complex molecule synthesis is anticipated to further solidify its position as a premier reagent for electrophilic iodination.

References

Computational Insights into the Enhanced Reactivity of N-Iodosaccharin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Iodosaccharin (NISac) has emerged as a potent electrophilic iodinating agent in organic synthesis, demonstrating significantly higher reactivity compared to its commonly used counterpart, N-Iodosuccinimide (NIS). This enhanced reactivity profile allows for the efficient iodination of a wide range of substrates, including alkenes and activated aromatic compounds, under mild conditions.[1][2] This technical guide delves into the computational studies that elucidate the underlying principles of this compound's reactivity, providing a framework for its application and future research. While direct and extensive computational studies on this compound are still emerging, this guide synthesizes available data and proposes computational models based on established methodologies for analogous N-haloimide systems.

The Enhanced Electrophilicity of this compound: A Computational Perspective

The superior reactivity of this compound stems from the electronic properties of the saccharin (B28170) backbone. The presence of the sulfonyl group in place of a carbonyl group (as in succinimide) leads to a greater polarization of the N-I bond, rendering the iodine atom more electrophilic.[1][2] This heightened electrophilicity translates to faster reaction rates and the ability to iodinate less reactive substrates.

Computational studies, particularly Density Functional Theory (DFT), are pivotal in quantifying this electronic difference. While a direct comparative DFT study on NISac and NIS is not yet extensively published, a hypothetical study would likely focus on calculating the partial atomic charges on the iodine atom in both molecules, the N-I bond dissociation energies, and the LUMO (Lowest Unoccupied Molecular Orbital) energies. It is anticipated that such calculations would reveal a more positive partial charge on the iodine of NISac and a lower LUMO energy, both indicative of a more potent electrophile.

Table 1: Hypothetical Calculated Electronic Properties of this compound vs. N-Iodosuccinimide

| Property | This compound (Calculated) | N-Iodosuccinimide (Calculated) | Implication |

| Partial Atomic Charge on Iodine (e) | +0.45 | +0.30 | Higher positive charge on NISac's iodine indicates greater electrophilicity. |

| LUMO Energy (eV) | -2.5 | -1.8 | Lower LUMO energy of NISac suggests a greater propensity to accept electrons from a nucleophile. |

| N-I Bond Dissociation Energy (kcal/mol) | 65 | 75 | A weaker N-I bond in NISac could contribute to a lower activation energy for iodine transfer. |

Note: The values presented in this table are illustrative and represent expected trends from a comparative DFT study. They are intended to provide a quantitative framework for understanding the reactivity differences.

Reaction Mechanisms: A Computational Exploration

The primary reaction pathways involving this compound are electrophilic additions to alkenes and electrophilic aromatic substitutions. Computational modeling provides invaluable insights into the transition states and reaction energy profiles of these processes.

Electrophilic Addition to Alkenes

The reaction of this compound with an alkene is proposed to proceed through a three-membered ring iodonium (B1229267) ion intermediate, which is subsequently opened by a nucleophile. DFT calculations can map out the entire reaction coordinate, identifying the transition state for the initial electrophilic attack and the subsequent nucleophilic ring-opening.

References

physical and chemical properties of N-Iodosaccharin

N-Iodosaccharin: A Comprehensive Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound (NISac) is a versatile and highly efficient electrophilic iodinating agent used in organic synthesis. As a derivative of saccharin (B28170), it belongs to the class of N-haloamides, which are known for their ability to halogenate substrates under neutral conditions.[1] Compared to the more common N-iodosuccinimide (NIS), this compound often exhibits significantly higher reactivity, allowing for faster and more efficient iodination of a variety of organic molecules, including activated aromatics and alkenes.[1] Its stability, solubility in common organic solvents, and the mild conditions under which it reacts make it a valuable tool in the synthesis of iodinated intermediates crucial for the pharmaceutical and agrochemical industries.[1][2][3] This guide provides an in-depth overview of the core , detailed experimental protocols, and visualizations of key chemical processes.

Physical and Chemical Properties

This compound is a stable, pale yellow crystalline solid that can typically be stored at room temperature, although storage in a dark freezer is recommended for long-term stability.[1][2] It is notable for crystallizing as a monohydrate, a composition which can be confirmed by iodometric titration, thermogravimetric analysis, and elemental analysis.[1]

Quantitative Data Summary

The key are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 86340-94-5 | [2][3][4][5] |

| Molecular Formula | C₇H₄INO₃S | [2][4][5] |

| Molecular Weight | 309.08 g/mol | [2][4][5] |

| Appearance | Pale yellow small crystals (as monohydrate) | [1][2] |

| Melting Point | 206-208 °C (with decomposition) | [1][2] |

| pKa | 1.30 | [2] |

| Solubility | Soluble in common organic solvents like acetone (B3395972) and acetonitrile; Insoluble in water. | [1][2] |

| Stability | Stable compound which can be stored at room temperature. | [1] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. The data provides characteristic signals corresponding to its unique molecular framework.

| Spectroscopy | Data | Source(s) |

| ¹H NMR | (300 MHz, acetone-d₆) δ/ppm: 7.9-8.15 (m) | [1] |

| ¹³C NMR | (75 MHz, acetone-d₆) δ/ppm: 122.2, 126.0, 128.4, 135.2, 135.6, 140.3, 162.5 | [1] |

| IR | (Nujol, cm⁻¹): 3524 and 3384 (broad, OH from water of hydration), 1701 (C=O) | [1] |

| Mass Spec. | (m/z (%)), FAB: 310 (100); EI: 183 (97), 128 (56), 127 (31), 120 (52), 104 (26), 92 (36), 76 (100) | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in electrophilic iodination are provided below. These protocols are based on established literature procedures.[1]

Synthesis of this compound

The preparation of this compound is achieved through a two-step process starting from the sodium salt of saccharin.[1] The first step involves the synthesis of the silver salt of saccharin, followed by its reaction with iodine.

Step 1: Preparation of Silver Salt of Saccharin

-

Dissolve 8.50 g (50 mmol) of silver nitrate (B79036) in 50 mL of water and heat the solution to approximately 80 °C.

-

In a separate flask, dissolve 10.5 g (51 mmol) of the sodium salt of saccharin in 50 mL of water.

-

Add the saccharin salt solution dropwise to the hot silver nitrate solution with constant stirring.

-

A white precipitate of the silver salt of saccharin will form. Filter the precipitate.

-

Wash the collected solid with water and then with acetone.

-

Dry the solid in the air to obtain the silver salt of saccharin (yields are typically around 99%).[1]

Step 2: Synthesis of this compound

-

In a flask protected from light, combine 5.80 g (20 mmol) of the dry silver salt of saccharin and 5.21 g (20.5 mmol) of iodine.

-

Add 50 mL of acetone to the flask.

-

Stir the mixture at room temperature in the dark for 5 hours.

-

During the reaction, a precipitate of silver iodide (AgI) will form. Remove the AgI by filtration.

-

Evaporate the filtrate under reduced pressure to yield the crude this compound product. The crude product is typically 98-99% pure as a monohydrate and can be used for most applications without further purification.[1]

-

For analytical samples, recrystallize from a THF-hexane mixture to obtain pale yellow crystals.[1]

References

N-Iodosaccharin: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qualitative Solubility Profile

N-Iodosaccharin is generally described as being soluble in common organic solvents, with a preference for more polar ones. It is known to be insoluble in water.[1]

Known Solvents:

-

Acetone (B3395972): this compound is soluble in acetone. This is evidenced by its use as a solvent in the synthesis of this compound itself, where the product is recovered from an acetone filtrate.[1]

-

Acetonitrile: Acetonitrile is another solvent in which this compound is soluble and is often used as a reaction medium for iodination reactions using this reagent.[1]

-

Tetrahydrofuran (THF): Recrystallization of this compound can be performed using a THF-hexane solvent system, indicating its solubility in THF.

-

Dichloromethane (B109758) (CH₂Cl₂): In various experimental procedures, dichloromethane is used to dissolve residues containing this compound, signifying its solubility in this solvent.

While these qualitative observations are useful for general laboratory work, precise quantitative data is essential for applications such as reaction optimization, scale-up, and formulation development.

Experimental Protocols for Quantitative Solubility Determination

The absence of published quantitative data necessitates experimental determination. The following are detailed, adaptable protocols for accurately measuring the solubility of this compound in various organic solvents.

Gravimetric Method (Shake-Flask)

This is a standard and reliable method for determining the equilibrium solubility of a solid in a solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though longer times may be necessary. A shaking incubator or a magnetic stirrer in a temperature-controlled bath can be used.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure the separation of the saturated solution from the excess solid, centrifugation followed by filtration through a fine-porosity filter (e.g., 0.22 µm PTFE syringe filter) is recommended. This step should be performed while maintaining the constant temperature of the experiment.

-

Analysis: Carefully transfer a known volume of the clear, saturated filtrate to a pre-weighed container. Evaporate the solvent under reduced pressure or in a fume hood.

-

Calculation: Weigh the container with the dried this compound residue. The solubility can then be calculated in g/L or mg/mL.

Diagram: Gravimetric Solubility Determination Workflow

References

N-Iodosaccharin: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

N-Iodosaccharin is a highly effective and selective electrophilic iodinating agent used in a variety of organic syntheses.[1][2] Its efficacy and the purity of reaction products are intrinsically linked to its stability and proper handling. This technical guide provides an in-depth overview of the known stability profile and optimal storage conditions for this compound, based on currently available data.

Physicochemical Properties

This compound is a crystalline solid, with its appearance ranging from white to light yellow or light orange.[3] It is generally soluble in common organic solvents, with a preference for more polar ones such as acetone (B3395972) and acetonitrile, and is insoluble in water.[1]

Stability Profile

This compound is regarded as a stable compound under appropriate conditions.[1] However, it exhibits sensitivity to several environmental factors that can impact its integrity and shelf life.

Key Stability Considerations:

-

Temperature: While one source suggests it can be stored at room temperature, multiple suppliers recommend refrigeration.[1][3][4][5][6] Elevated temperatures can likely accelerate degradation.

-

Light: The compound is light-sensitive, and exposure should be minimized to prevent potential photochemical decomposition.[5]

-

Moisture: this compound is moisture-sensitive.[5] Hydrolysis is a potential degradation pathway, although specific products of hydrolysis are not detailed in the reviewed literature.

-

Shelf Life: A shelf life of 1460 days (approximately 4 years) has been reported, though this is contingent on adherence to optimal storage conditions.[5]

Quantitative Stability and Storage Data

For clarity and ease of comparison, the following table summarizes the key quantitative data related to the stability and storage of this compound.

| Parameter | Value | Citations |

| Appearance | White to light yellow to light orange powder/crystal | [3] |

| Melting Point | ~206 °C | [4] |

| Recommended Storage | 2-8°C (Refrigerator) | [3][4][5][6] |

| Atmosphere | Inert gas (e.g., Argon) | [3][5] |

| Light Conditions | Protected from light | [5] |

| Stated Shelf Life | 1460 days | [5] |

Experimental Protocols

Detailed experimental protocols for stress testing or formal stability studies of this compound are not extensively available in the public domain. However, a general procedure for its synthesis and an example of its use in an iodination reaction are described.

Synthesis of this compound (General Procedure):

The synthesis typically involves the reaction of a silver salt of saccharin (B28170) with iodine. In a representative procedure, the dry silver salt of saccharin and iodine are stirred in acetone at room temperature in the dark. After several hours, the precipitated silver iodide is filtered off, and the filtrate is evaporated under reduced pressure to yield this compound.[1]

General Protocol for Iodination using this compound:

An example of an iodination reaction involves dissolving the substrate and a catalyst like LiClO4 in acetonitrile. The reaction mixture is stirred at room temperature, after which this compound is added. The reaction is monitored until completion. The work-up procedure typically involves removing the solvent, redissolving the residue in a solvent like dichloromethane, washing with aqueous sodium bicarbonate and sodium sulfite (B76179) to remove saccharin and any excess reagent, drying the organic layer, and evaporating the solvent. The product can then be further purified if necessary.

Recommended Handling and Storage Workflow

To ensure the long-term stability and efficacy of this compound, a systematic approach to its handling and storage is crucial. The following workflow outlines the recommended procedures from receipt to use.

Caption: Workflow for this compound Handling and Storage.

Signaling Pathways and Logical Relationships

The primary role of this compound is as an electrophilic iodine source. Its reactivity is driven by the electron-withdrawing nature of the saccharin backbone, which polarizes the N-I bond, making the iodine atom susceptible to nucleophilic attack.

Caption: Logical Relationship in this compound Mediated Iodination.

References

An In-depth Technical Guide on the Molecular Structure and Bonding in N-Iodosaccharin

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Iodosaccharin (NISac), a derivative of saccharin (B28170), is a highly effective electrophilic iodinating agent utilized in a variety of organic syntheses.[1] Its reactivity and selectivity are intrinsically linked to its unique molecular structure and the nature of the nitrogen-iodine bond. This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, drawing upon crystallographic, spectroscopic, and computational data. Detailed experimental protocols for its synthesis and characterization are provided, alongside visualizations of its synthesis workflow and reaction mechanism to facilitate a deeper understanding for researchers in organic chemistry and drug development.

Molecular Structure and Bonding

The structural framework of this compound is characterized by a benzisothiazole dioxide moiety with an iodine atom covalently bonded to the nitrogen atom of the five-membered ring. This arrangement results in a polarized N-I bond, rendering the iodine atom electrophilic and thus a potent halogen bond donor.

Crystallographic Analysis

To date, a crystal structure of pure this compound has not been reported in the crystallographic literature. However, the molecular structure has been elucidated through the X-ray crystallographic analysis of a 1:1 co-crystal with pyridine (B92270) (NISac·py).[2] In this co-crystal, the this compound molecule engages in a strong halogen bond with the nitrogen atom of the pyridine molecule. The key structural parameters of the this compound molecule within this co-crystal provide the most accurate available insight into its solid-state geometry.

The bond lengths, bond angles, and selected dihedral angles for the this compound molecule, as determined from the crystallographic data of the NISac·py co-crystal, are summarized in the tables below.

Table 1: Selected Bond Lengths in this compound

| Bond | Length (Å) |

| N1-I1 | 2.138 |

| S1-O1 | 1.425 |

| S1-O2 | 1.428 |

| S1-N1 | 1.685 |

| S1-C1 | 1.765 |

| C7-O3 | 1.211 |

| C7-N1 | 1.393 |

| C1-C2 | 1.391 |

| C1-C6 | 1.385 |

| C2-C3 | 1.381 |

| C3-C4 | 1.383 |

| C4-C5 | 1.381 |

| C5-C6 | 1.388 |

| C6-C7 | 1.481 |

Table 2: Selected Bond Angles in this compound

| Atoms | Angle (°) |

| O1-S1-O2 | 120.1 |

| O1-S1-N1 | 109.1 |

| O2-S1-N1 | 108.9 |

| O1-S1-C1 | 109.5 |

| O2-S1-C1 | 109.3 |

| N1-S1-C1 | 98.1 |

| I1-N1-S1 | 120.3 |

| I1-N1-C7 | 124.9 |

| S1-N1-C7 | 114.8 |

| O3-C7-N1 | 124.1 |

| O3-C7-C6 | 128.9 |

| N1-C7-C6 | 107.0 |

| C2-C1-S1 | 129.8 |

| C6-C1-S1 | 110.1 |

| C1-C6-C7 | 110.1 |

Table 3: Selected Dihedral Angles in this compound

| Atoms | Angle (°) |

| C7-N1-S1-C1 | -4.3 |

| I1-N1-S1-O1 | -60.8 |

| I1-N1-C7-O3 | 178.9 |

| S1-N1-C7-C6 | 3.9 |

| S1-C1-C6-C7 | 0.3 |

Note: The structural data has been derived from the CIF file of the this compound-pyridine co-crystal (COD ID: 7051743). The atom numbering may differ from other publications.

Spectroscopic Characterization

Spectroscopic techniques provide further insight into the bonding and functional groups present in this compound.

Table 4: Spectroscopic Data for this compound

| Technique | Solvent/Method | Key Peaks/Shifts |

| ¹H NMR | (CD₃)₂CO, 300 MHz | δ 7.9-8.15 (m, 4H, Ar-H)[1] |

| ¹³C NMR | (CD₃)₂CO, 75 MHz | δ 122.2, 126.0, 128.4, 135.2, 135.6, 140.3, 162.5[1] |

| IR | Nujol Mull | 3524, 3384 (broad, O-H of water), 1701 (C=O) cm⁻¹[1] |

| Mass Spec. | FAB | m/z 310 (M+H)⁺[1] |

| EI | m/z 183 (M-I)⁺[1] |

The ¹H and ¹³C NMR spectra confirm the presence of the aromatic saccharin backbone. The downfield shift of the aromatic protons is consistent with the electron-withdrawing nature of the sulfonyl and carbonyl groups. The IR spectrum shows a strong carbonyl stretch at 1701 cm⁻¹. The broad peaks at 3524 and 3384 cm⁻¹ are attributed to the water of hydration, as this compound is often isolated as a monohydrate.[1]

Experimental Protocols

Synthesis of this compound

Materials:

-

Silver nitrate (B79036) (AgNO₃)

-

Sodium salt of saccharin

-

Iodine (I₂)

-

Deionized water

Procedure: [1]

-

Preparation of Silver Saccharinate: A solution of silver nitrate (8.50 g, 50 mmol) in 50 mL of deionized water is heated to approximately 80 °C. To this, a solution of sodium saccharin (10.5 g, 51 mmol) in 50 mL of deionized water is added dropwise with continuous stirring. The resulting white precipitate of silver saccharinate is collected by filtration, washed sequentially with water and acetone, and then air-dried.

-

Synthesis of this compound: The dry silver saccharinate (5.80 g, 20 mmol) and iodine (5.21 g, 20.5 mmol) are stirred in 50 mL of acetone at room temperature in the dark. The reaction is allowed to proceed for 5 hours.

-

Work-up and Purification: The precipitated silver iodide (AgI) is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude this compound. The crude product can be recrystallized from a THF-hexane mixture to obtain pale yellow crystals.

X-ray Crystallography of this compound-Pyridine Co-crystal

Crystal Growth:

-

A 1:1 stoichiometric co-crystal of this compound and pyridine is prepared by slow evaporation from an ethyl acetate (B1210297) solution.[2]

Data Collection: [2]

-

A suitable single crystal is mounted on a goniometer head.

-

X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 298 K) using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).

-

Data integration and reduction are performed using appropriate software (e.g., SAINT).

-

An absorption correction is applied based on the crystal shape and face indexing.

Structure Solution and Refinement: [2]

-

The crystal structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F² using software such as SHELXL.

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are placed at calculated positions and refined using a riding model.

NMR Spectroscopy

Instrumentation:

-

A 300 MHz NMR spectrometer (e.g., Varian MERCURY plus-300).[3]

¹H NMR Spectroscopy: [4]

-

Sample Preparation: A small amount of this compound is dissolved in deuterated acetone ((CD₃)₂CO).

-

Acquisition: A standard ¹H NMR spectrum is acquired. The residual solvent peak is used as an internal standard.

¹³C NMR Spectroscopy: [1]

-

Sample Preparation: A sample is prepared as for ¹H NMR.

-

Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflection (ATR) accessory (e.g., PerkinElmer UATR Two) or capabilities for preparing Nujol mulls.[3]

Procedure (Nujol Mull): [1]

-

A small amount of the solid this compound is ground with a few drops of Nujol (mineral oil) to create a fine paste.

-

The mull is then pressed between two salt plates (e.g., KBr or NaCl).

-

The IR spectrum is recorded over a suitable range (e.g., 4000-400 cm⁻¹).

Visualizations

Synthesis Workflow of this compound

References

The Enhanced Electrophilicity of Iodine in N-Iodosaccharin: A Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Iodosaccharin (NISac) has emerged as a superior electrophilic iodinating agent, demonstrating significantly enhanced reactivity compared to commonly used reagents such as N-Iodosuccinimide (NIS). This heightened electrophilicity, stemming from the unique electronic properties of the saccharin (B28170) moiety, allows for rapid and efficient iodination of a wide range of organic substrates under mild conditions. This technical guide provides an in-depth analysis of the electrophilicity of the iodine atom in this compound, supported by comparative quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in complex synthetic challenges, particularly within drug development and materials science.

The Core Principle: Electronic Origins of Enhanced Electrophilicity

The reactivity of N-halo reagents is fundamentally dictated by the polarization of the nitrogen-halogen bond, which renders the halogen atom electrophilic (I⁺). The efficacy of the reagent is critically dependent on the ability of the nitrogen-containing leaving group to stabilize the negative charge that develops during the nucleophilic attack on the iodine atom.

In this compound, the saccharin framework possesses a highly electronegative sulfonyl group (SO₂) in addition to a carbonyl group. This dual electron-withdrawing nature makes the saccharin anion an exceptionally stable leaving group. A simple comparison of the acidity of the parent imides provides a clear indication of this stability: saccharin has a pKa of approximately 1.30, while succinimide (B58015) has a pKa of 9.62.[1] The significantly lower pKa of saccharin indicates that its conjugate base is much more stable. This enhanced stability of the saccharinate anion facilitates the heterolytic cleavage of the N-I bond, making the iodine atom in NISac substantially more electron-deficient and, therefore, more susceptible to nucleophilic attack than the iodine in NIS.

This principle is visually represented in the logical relationship diagram below.

Caption: Factors contributing to the high electrophilicity of this compound.

Quantitative Data Presentation: A Comparative Analysis

The superior electrophilicity of this compound is not merely theoretical; it is substantiated by significant differences in reaction kinetics and yields compared to other iodinating agents. The following tables summarize key quantitative data, offering a clear comparison for reagent selection.

Table 1: Comparative Reaction Kinetics of Cyclohexene Iodination

| Reagent | Substrate | Solvent System | Relative Reaction Rate | Reference |

| This compound (NISac) | Cyclohexene | Aqueous Acetonitrile | ~500x faster | [2] |

| N-Iodosuccinimide (NIS) | Cyclohexene | Aqueous Acetonitrile | 1 (baseline) | [2] |

Table 2: Iodination of Activated Aromatic Compounds with this compound

| Substrate | Product | Reaction Time | Yield (%) | Reference |

| Acetanilide | 4-Iodoacetanilide | 6 h | 98 | [2] |

| Anisole | 4-Iodoanisole | 1 h | 95 | [2] |

| Phenol | 2,4-Diiodophenol | 1 h | 96 | [2] |

| 2-(2-amino-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | 4-iodo-2-(2-amino-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | 24 h | 94 | [2][3] |

Table 3: Iodo-functionalization of Alkenes with this compound

| Substrate | Solvent / Nucleophile | Product | Reaction Time | Yield (%) | Reference |

| Cyclohexene | CH₃CN / H₂O | trans-2-Iodocyclohexanol | 5 min | 98 | [2] |

| 1-Octene | CH₃CN / H₂O | 1-Iodo-2-octanol | 10 min | 95 | [2] |

| Styrene | CH₃OH | 1-Iodo-2-methoxy-1-phenylethane | 10 min | 97 | [2] |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its application in a representative electrophilic iodination reaction.

Synthesis of this compound (NISac)

This protocol is adapted from the procedure reported by Dolenc, D. (2000).[2]

Step 1: Preparation of Silver Saccharinate

-

Dissolve 8.50 g (50 mmol) of silver nitrate (B79036) in 50 mL of deionized water in a 250 mL flask.

-

Heat the solution to approximately 80 °C.

-

In a separate flask, dissolve 10.5 g (51 mmol) of sodium saccharin in 50 mL of deionized water.

-

Add the sodium saccharin solution dropwise to the hot silver nitrate solution with constant stirring.

-

A white precipitate of silver saccharinate will form immediately.

-

Filter the white precipitate using a Büchner funnel, wash thoroughly with deionized water, followed by acetone (B3395972).

-

Dry the resulting fine white crystals in a vacuum oven to yield silver saccharinate (approximately 14.3 g, 99% yield).

Step 2: Iodination of Silver Saccharinate

-

In a 100 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), place 5.80 g (20 mmol) of dry silver saccharinate.

-

Add 5.21 g (20.5 mmol) of iodine.

-

Add 50 mL of acetone and stir the suspension at room temperature.

-

Continue stirring in the dark for 5 hours.

-

The precipitated silver iodide (AgI) is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound product.

-

The crude product (a crystalline solid, often a monohydrate) is typically of sufficient purity (98-99% by iodometric titration) for subsequent reactions.

Caption: Experimental workflow for the synthesis of this compound.

General Protocol for the Iodination of an Activated Aromatic Compound (e.g., Acetanilide)

-

In a 25 mL round-bottom flask, dissolve 1 mmol of the aromatic substrate (e.g., 135 mg of acetanilide) in 2 mL of acetonitrile.

-

Add 1.05 mmol of this compound (approximately 340 mg, assuming monohydrate) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (e.g., 6 hours for acetanilide), dilute the reaction mixture with 20 mL of diethyl ether.

-

Wash the organic layer with an aqueous solution of NaHCO₃ and Na₂SO₃ to remove the saccharin byproduct and any excess NISac.

-

Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Mechanistic Insights: Visualizing the Reaction Pathway

The high electrophilicity of the iodine in this compound facilitates a rapid reaction with nucleophilic π-systems, such as those in alkenes. The reaction is believed to proceed through a three-membered ring intermediate, known as an iodonium (B1229267) ion.

Caption: Proposed mechanism for the iodination of an alkene with this compound.

The reaction initiates with the nucleophilic attack of the alkene's π-bond on the electrophilic iodine atom of NISac. This leads to the formation of a cyclic iodonium ion intermediate, with the concomitant release of the stable saccharinate anion. In a subsequent step, a nucleophile (which can be the solvent or another added nucleophile) attacks one of the carbons of the iodonium ion ring, typically from the face opposite to the ring (anti-addition), leading to the final di-functionalized product.

Conclusion

This compound stands out as a highly potent and versatile electrophilic iodinating agent. Its enhanced reactivity, which is a direct consequence of the electronic stabilization provided by the saccharin backbone, translates into faster reactions and higher yields under milder conditions compared to traditional reagents. The quantitative data and detailed protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this compound for the efficient construction of complex iodinated molecules.

References

The Evolving Legacy of N-Haloimide Reagents: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-haloimide reagents, a cornerstone of modern organic synthesis, have undergone a remarkable evolution since their initial discovery. From their humble beginnings as simple halogenating agents, these versatile compounds have emerged as indispensable tools for a wide array of chemical transformations. This in-depth technical guide provides a comprehensive overview of the historical development of N-haloimide reagents, focusing on N-Chlorosuccinimide (B42832) (NCS), N-Bromosuccinimide (NBS), and N-Iodosuccinimide (NIS). It delves into their synthesis, comparative reactivity, and diverse applications, supported by detailed experimental protocols and mechanistic insights. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and broader application of these powerful synthetic reagents.

A Historical Journey: The Dawn of N-Haloimide Chemistry

The story of N-haloimide reagents begins in the late 19th century with the first synthesis of N-chlorosuccinimide (NCS) in 1886 through the chlorination of succinimide (B58015).[1] However, it was the pioneering work of Karl Ziegler and Alfred Wohl in the early 20th century that truly unlocked the synthetic potential of this class of compounds.

Key Milestones:

-

1919: Alfred Wohl's investigation into the reaction of 2,3-dimethyl-2-butene (B165504) with N-bromoacetamide laid the groundwork for understanding allylic bromination.

-

1942: Karl Ziegler's extensive research on the use of N-bromosuccinimide (NBS) for the allylic bromination of olefins, now famously known as the Wohl-Ziegler reaction , marked a pivotal moment in organic synthesis.[2] This discovery provided a selective and efficient method for introducing a bromine atom at the position adjacent to a double bond.

-

Mid-20th Century: Following the success of NBS, N-iodosuccinimide (NIS) was developed, expanding the repertoire of N-haloimide reagents and enabling a wider range of halogenation reactions. The first synthesis of NIS is attributed to the early 20th century, with refined preparation methods developed over the decades.[3]

Initially valued for their ability to deliver a halogen atom in a more controlled manner than elemental halogens, the applications of N-haloimides have since expanded dramatically. They are now recognized as versatile reagents capable of participating in oxidations, rearrangements, and the formation of various carbon-heteroatom bonds.

The Core Reagents: A Comparative Overview

The three most prominent N-haloimide reagents—NCS, NBS, and NIS—share a common structural motif but exhibit distinct reactivities, primarily governed by the nature of the nitrogen-halogen bond.

| Property | N-Chlorosuccinimide (NCS) | N-Bromosuccinimide (NBS) | N-Iodosuccinimide (NIS) |

| Appearance | White crystalline solid | White crystalline solid | White to off-white crystalline powder |

| Molecular Weight | 133.53 g/mol | 177.98 g/mol | 224.98 g/mol |

| Melting Point | 148-150 °C | 175-178 °C | 202-206 °C (decomposes) |

| Reactivity Trend | Least Reactive | Moderately Reactive | Most Reactive |

The general reactivity trend of NIS > NBS > NCS can be attributed to the decreasing strength and increasing polarizability of the N-X bond as one moves down the halogen group.[4] The longer and weaker N-I bond in NIS makes it the most potent source of an electrophilic iodine atom.[4]

Synthesis of N-Haloimide Reagents: Detailed Experimental Protocols

The reliable synthesis of high-purity N-haloimide reagents is crucial for their successful application in organic chemistry. Below are detailed protocols for the laboratory preparation of NCS, NBS, and NIS.

Synthesis of N-Chlorosuccinimide (NCS)

Method 1: From Succinimide and Sodium Hypochlorite (B82951)

This method involves the direct chlorination of succinimide using sodium hypochlorite in an acidic medium.

Procedure: [5]

-

Preparation of Succinimide Solution: Dissolve succinic acid in aqueous ammonia (B1221849) to form ammonium (B1175870) succinate (B1194679).

-

Dehydration: Heat the ammonium succinate solution to 275-290 °C to dehydrate it and form solid succinimide.

-

Dissolution: Dissolve the obtained succinimide in an aqueous solution of glacial acetic acid.

-

Chlorination: Cool the solution to below 0 °C and add sodium hypochlorite solution dropwise with stirring over a period of 0.5-1.5 hours.

-

Isolation: Filter the resulting mixture and wash the solid with water until neutral to obtain the N-chlorosuccinimide product.

Method 2: From Succinimide and Chlorine Gas

This method is suitable for larger-scale preparations.

Procedure: [6]

-

Reaction Setup: Prepare a 10-15 wt% aqueous solution of succinimide in a reaction vessel equipped with a stirrer and a gas inlet.

-

Chlorination: While stirring, bubble chlorine gas through the solution at a rate of 0.24-0.4 mol/hr per mole of succinimide. Maintain the reaction temperature between 15-25 °C.

-

Reaction Time: Continue the reaction for 3-5 hours.

-

Isolation: The N-chlorosuccinimide product will precipitate out of the solution and can be collected by filtration.

Synthesis of N-Bromosuccinimide (NBS)

The most common laboratory preparation of NBS involves the bromination of succinimide in an alkaline medium.

-

Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, dissolve 1.62 mol of succinimide in a mixture of 1.60 mol of NaOH, 300 g of crushed ice, and 400 mL of water.

-

Bromination: While stirring vigorously, add 1.65 mol of bromine at once.

-

Reaction Time: Continue stirring for an additional two minutes.

-

Isolation: The precipitated N-bromosuccinimide is collected by filtration and washed with ice-cold water.

-

Drying: Dry the product in a desiccator. The yield is typically between 75-81%.

Synthesis of N-Iodosuccinimide (NIS)

Method 1: From N-Silver Succinimide and Iodine

This is a classical and reliable method for preparing high-purity NIS.

-

Preparation of N-Silver Succinimide: React succinimide with silver oxide in boiling water to form N-silver succinimide, which crystallizes upon cooling.

-

Reaction Setup: In a light-protected vessel, dissolve 20 g of iodine in 90 mL of dried dioxane.

-

Iodination: Add 18 g of dried N-silver succinimide to the iodine solution and shake vigorously for several minutes, with occasional shaking over one hour.

-

Heating and Filtration: Warm the mixture in a 50 °C water bath for 5 minutes and then filter the hot mixture to remove the silver iodide precipitate.

-

Crystallization: Add 200 mL of carbon tetrachloride to the filtrate and chill to -8 to -20 °C overnight to crystallize the N-iodosuccinimide.

-

Isolation: Collect the colorless crystals by filtration with minimal exposure to light, wash with carbon tetrachloride, and dry under vacuum.

Method 2: From N-Chlorosuccinimide and Sodium Iodide

This modern approach avoids the use of expensive silver salts.

-

Reaction Setup: In a round-bottomed flask, dissolve 10 mmol of N-chlorosuccinimide and 10 mmol of sodium iodide individually in 25 mL of acetone.

-

Reaction: Mix the two solutions and stir for 15 minutes. A precipitate of sodium chloride will form.

-

Filtration and Concentration: Filter the mixture to remove the sodium chloride and concentrate the filtrate under reduced pressure.

-

Purification: Wash the crude solid product with diethyl ether to remove any residual iodine, yielding a bright yellow powder of N-iodosuccinimide with a typical yield of around 94%.

Reaction Mechanisms and Applications: A Deeper Dive

The utility of N-haloimide reagents extends far beyond simple halogenation. Their ability to participate in a variety of reaction mechanisms makes them powerful tools in the synthetic chemist's arsenal.

Radical Halogenation: The Wohl-Ziegler Reaction

The Wohl-Ziegler reaction is a cornerstone of allylic and benzylic bromination, proceeding via a free-radical chain mechanism. The key to its selectivity is the maintenance of a low concentration of bromine in the reaction mixture, which is achieved by the in-situ generation of Br₂ from the reaction of NBS with HBr formed during the propagation step.[11][12]

Caption: The radical chain mechanism of the Wohl-Ziegler reaction.

Electrophilic Halogenation

N-haloimides are excellent sources of electrophilic halogens ("X⁺"), particularly when activated by a Brønsted or Lewis acid. This allows for the halogenation of a wide range of nucleophiles, including aromatic compounds, alkenes, and alkynes.

Caption: General mechanism of electrophilic halogenation using N-haloimides.

Halolactonization

N-haloimides are effective reagents for halolactonization, an intramolecular cyclization of unsaturated carboxylic acids or alcohols to form halogenated lactones or cyclic ethers. The reaction is believed to proceed through the formation of a halonium ion intermediate.[2][13]

Caption: Simplified mechanism of halolactonization.

Hofmann Rearrangement

NBS, in the presence of a strong base, can be used as an alternative to bromine in the Hofmann rearrangement of primary amides to primary amines with one fewer carbon atom. The reaction proceeds through an isocyanate intermediate.[14][15][16]

Caption: Key steps in the Hofmann rearrangement using NBS.

Quantitative Data on Reactivity

The choice of N-haloimide reagent is often dictated by the desired reactivity and selectivity for a particular transformation. The following table provides a summary of comparative data for the α-halogenation of ketones.

| Substrate | Reagent | Conditions | Time | Yield (%) | Reference |

| Ethyl Acetoacetate | NCS | DMSO, rt | 10 min | 95 | [17][18] |

| Ethyl Acetoacetate | NBS | DMSO, rt | 5 min | 98 | [17][18] |

| Ethyl Acetoacetate | NIS | DMSO, rt | 15 min | 72 | [17][18] |

| Cyclohexanone | NCS | DMSO, rt | 30 min | 92 | [17][18] |

| Cyclohexanone | NBS | DMSO, rt | 10 min | 96 | [17][18] |

| Cyclohexanone | NIS | DMSO, rt | 45 min | 75 | [17][18] |

These data illustrate the general reactivity trend, with NBS often providing the highest yields in the shortest reaction times for α-bromination.

Conclusion and Future Outlook

The historical development of N-haloimide reagents is a testament to the continuous evolution of organic synthesis. From their initial application in specific halogenation reactions, they have become multifaceted tools employed in a vast range of complex molecular constructions. Their ease of handling, commercial availability, and predictable reactivity make them indispensable in both academic and industrial research, particularly in the fields of medicinal chemistry and drug development.

Future research in this area is likely to focus on the development of new N-haloimide-based reagents with enhanced selectivity and reactivity, as well as their application in novel catalytic systems and green chemical processes. The continued exploration of the rich chemistry of N-haloimides promises to unlock even more efficient and elegant solutions to synthetic challenges, further solidifying their legacy as essential reagents in the chemist's toolkit.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. A dynamic picture of the halolactonization reaction through a combination of ab initio metadynamics and experimental investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CN101712644A - Method for preparing N-chlorosuccinimide - Google Patents [patents.google.com]

- 6. JPH09227515A - Production of n-chlorosuccinimide - Google Patents [patents.google.com]

- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 8. N-Bromosuccinimide synthesis - chemicalbook [chemicalbook.com]

- 9. N-Iodosuccinimide: Synthesis and applications_Chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. orgosolver.com [orgosolver.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Phase-vanishing halolactonization of neat substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 16. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

Preparation of N-Iodosaccharin from Saccharin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Iodosaccharin (NISac), a potent electrophilic iodinating agent, from saccharin (B28170). This compound has emerged as a valuable reagent in organic synthesis due to its mild and efficient iodination capabilities for a variety of organic molecules, including activated aromatics and alkenes.[1][2] It also serves as a powerful activator for thioglycosides.[3][4] This document outlines the prevalent synthetic methodology, detailed experimental protocols, and key quantitative data to facilitate its preparation and application in research and development.

Synthetic Strategy: The Classical Approach

The most widely adopted method for the preparation of this compound follows a classical two-step procedure for N-haloamides.[1][5] This strategy involves:

-

Formation of a Silver Salt of Saccharin: Saccharin, or its sodium salt, is reacted with a silver salt, typically silver nitrate (B79036), to precipitate the silver salt of saccharin.

-

Iodination of the Silver Salt: The isolated and dried silver salt of saccharin is then treated with molecular iodine to yield this compound.

This approach is known for its high efficiency and the production of a relatively pure product.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound.

2.1. Preparation of Silver Salt of Saccharin

This procedure outlines the synthesis of the silver saccharinate intermediate.

-

Reagents and Materials:

-

Silver nitrate (AgNO₃)

-

Sodium salt of saccharin

-

Deionized water

-

Stirring apparatus

-

Heating mantle or water bath

-

Filtration apparatus (e.g., Büchner funnel)

-

-

Procedure:

-

Dissolve 8.50 g (50 mmol) of silver nitrate in 50 mL of deionized water and heat the solution to approximately 80 °C.[1]

-

In a separate beaker, prepare a solution of 10.5 g (51 mmol) of the sodium salt of saccharin in 50 mL of deionized water.[1]

-

With continuous stirring, add the sodium saccharin solution dropwise to the heated silver nitrate solution.[1]

-

A white precipitate of the silver salt of saccharin will form immediately.[1]

-

After the addition is complete, allow the mixture to cool to room temperature.

-

Collect the white precipitate by filtration.

-

Wash the precipitate sequentially with deionized water and then with acetone.[1]

-

Dry the collected silver salt of saccharin in air. This procedure typically yields a high purity product.[1]

-

2.2. Synthesis of this compound

This section details the conversion of the silver salt of saccharin to this compound.

-

Reagents and Materials:

-

Dry silver salt of saccharin (from step 2.1)

-

Iodine (I₂)

-

Acetone

-

Stirring apparatus

-

Apparatus protected from light (e.g., flask wrapped in aluminum foil)

-

Filtration apparatus

-

Rotary evaporator

-

-

Procedure:

-

In a flask protected from light, suspend 5.80 g (20 mmol) of the dry silver salt of saccharin in 50 mL of acetone.[1]

-

Add 5.21 g (20.5 mmol) of iodine to the suspension.[1]

-

Stir the mixture at room temperature in the dark for 5 hours.[1]

-

During the reaction, a precipitate of silver iodide (AgI) will form.

-

After the reaction is complete, filter off the precipitated silver iodide.[1]

-

Evaporate the filtrate under reduced pressure to obtain the crude this compound.[1] The crude product is often of sufficient purity (98-99%) for many applications.[1]

-

2.3. Purification of this compound

For applications requiring higher purity, the following purification procedure can be employed.

-

Reagents and Materials:

-

Crude this compound

-

Tetrahydrofuran (THF)

-

Pentane

-

Filtration apparatus

-

High vacuum line

-

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of THF.[3]

-

Induce precipitation by the addition of pentane.[3]

-

Collect the resulting white precipitate by filtration.[3]

-

Dry the purified product under high vacuum in the dark.[3] The purified this compound should be stored in a freezer and protected from light to ensure its stability.[3][4]

-

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reaction Conditions and Yields for the Synthesis of this compound